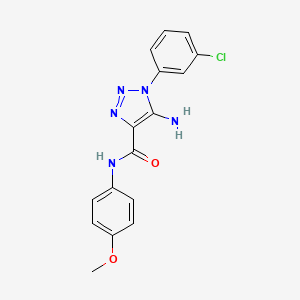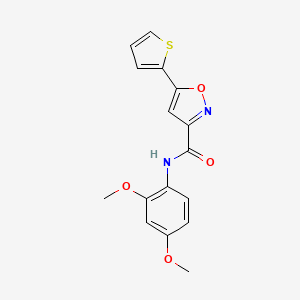![molecular formula C23H32N2O2 B4727722 2-{4-[4-(benzyloxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4727722.png)
2-{4-[4-(benzyloxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol
Vue d'ensemble
Description
2-{4-[4-(benzyloxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol, also known as BZE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZE is a piperazine derivative that has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-{4-[4-(benzyloxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol is not fully understood, but it is believed to act as a dopamine D2 receptor agonist. This means that it binds to the dopamine D2 receptor and activates it, leading to increased dopamine signaling in the brain. This increased signaling is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and complex. It has been shown to have effects on dopamine signaling, as well as on other neurotransmitter systems in the brain. This compound has also been shown to have effects on other physiological systems, such as the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{4-[4-(benzyloxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the effects of dopamine agonists and antagonists. However, one limitation of using this compound is its complex synthesis process, which can make it difficult to obtain pure and high-quality samples.
Orientations Futures
There are many potential future directions for research on 2-{4-[4-(benzyloxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol. One area of interest is its potential use in developing new drugs for various diseases. This compound has been shown to have a high affinity for certain receptors, making it a useful tool for developing new drugs that target these receptors. Another area of interest is its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to fully understand the potential applications of this compound in these and other areas.
Applications De Recherche Scientifique
2-{4-[4-(benzyloxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of dopamine receptors in the brain. It has been shown to have a high affinity for the dopamine D2 receptor, making it a useful tool for studying the effects of dopamine agonists and antagonists.
In pharmacology, this compound has been studied for its potential use as an antipsychotic drug. It has been shown to have similar efficacy to other antipsychotic drugs, but with fewer side effects. This compound has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
In medicinal chemistry, this compound has been studied for its potential use in developing new drugs for various diseases. It has been shown to have a high affinity for certain receptors, making it a useful tool for developing new drugs that target these receptors.
Propriétés
IUPAC Name |
2-[4-[(4-phenylmethoxyphenyl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-19(2)25-14-13-24(17-22(25)12-15-26)16-20-8-10-23(11-9-20)27-18-21-6-4-3-5-7-21/h3-11,19,22,26H,12-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLIVIBVRFANSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B4727660.png)
![1-[4-(1-naphthyloxy)butyl]piperidine](/img/structure/B4727669.png)
![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4727670.png)

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4727679.png)
![methyl 1-(2-methoxyphenyl)-7-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4727687.png)

![5-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4727691.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4727716.png)

![1-butyl-6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4727723.png)

![1-{3-[(cyclohexylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4727749.png)